![molecular formula C13H9NOS B1345788 2-phénylthiéno[3,2-c]pyridin-4(5H)-one CAS No. 690636-03-4](/img/structure/B1345788.png)

2-phénylthiéno[3,2-c]pyridin-4(5H)-one

Vue d'ensemble

Description

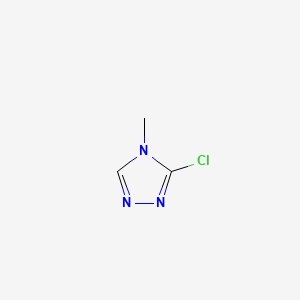

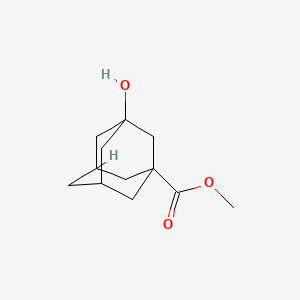

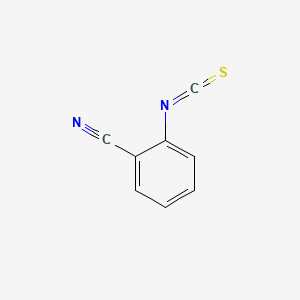

“2-phenylthieno[3,2-c]pyridin-4(5H)-one” is an organic compound with the molecular formula C13H9NOS . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” consists of a thiophene ring fused with a pyridine ring, with a phenyl group attached . The exact mass of the molecule is 227.04000 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” are as follows: It has a molecular weight of 227.28200 . The compound’s LogP value, which represents its lipophilicity, is 3.66890 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Applications De Recherche Scientifique

Diodes organiques électroluminescentes phosphorescentes (PhOLED)

« 2-phénylthiéno[3,2-c]pyridin-4(5H)-one » peut être utilisé dans le développement de diodes organiques électroluminescentes phosphorescentes (PhOLED). Les émetteurs rouges phosphorescents hautement efficaces sont très recherchés pour les applications dans les PhOLED . Ces complexes présentent une émission de phosphorescence rouge intense dans la gamme de 610 à 620 nm .

Amélioration de l'efficacité quantique

Le composé peut être utilisé pour améliorer l'efficacité quantique de certains dispositifs. Par exemple, une PhOLED rouge déposée sous vide basée sur ce composé présente la plus haute efficacité quantique externe (EQE) de 22,9 % avec des coordonnées de la Commission internationale de l'éclairage (CIE) de (0,61, 0,36) .

Synthèse de nouveaux complexes

« this compound » peut être utilisé dans la synthèse de nouveaux complexes. Par exemple, trois nouveaux complexes hétéroleptiques Ir (III), à savoir (ptq) 2 Ir (acac), (ttq) 2 Ir (acac) et (tptq) 2 Ir (acac), ont été conçus et synthétisés en utilisant des dérivés de thiéno [3,2- c ]quinoléine à π-conjugué étendu comme ligands cyclometallants .

Développement d'émetteurs rouges phosphorescents

Ce composé peut être utilisé dans le développement d'émetteurs rouges phosphorescents. Ces émetteurs sont très recherchés pour les applications dans les PhOLED .

Activité neurotrope

Il existe des preuves suggérant que les dérivés de « this compound » peuvent avoir une activité neurotrope .

Mécanisme D'action

Target of Action

The primary target of 2-phenylthieno[3,2-c]pyridin-4(5H)-one is the PTP4A3 tyrosine phosphatase . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

2-Phenylthieno[3,2-c]pyridin-4(5H)-one interacts with PTP4A3 tyrosine phosphatase, inhibiting its activity

Result of Action

The inhibition of PTP4A3 tyrosine phosphatase by 2-phenylthieno[3,2-c]pyridin-4(5H)-one has been associated with potent cytotoxicity against human ovarian and breast cancer cells grown as spheroids . This suggests that the compound could have potential applications in cancer therapy.

Analyse Biochimique

Biochemical Properties

2-phenylthieno[3,2-c]pyridin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with phosphatases, particularly PTP4A3 phosphatase . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular signaling pathways, which are crucial for various cellular functions.

Cellular Effects

The effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTP4A3 phosphatase by this compound can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, 2-phenylthieno[3,2-c]pyridin-4(5H)-one exerts its effects through binding interactions with biomolecules. The compound binds to the active site of PTP4A3 phosphatase, inhibiting its activity . This inhibition prevents the dephosphorylation of target proteins, leading to sustained phosphorylation and activation of downstream signaling pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PTP4A3 phosphatase, resulting in prolonged alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PTP4A3 phosphatase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects.

Metabolic Pathways

2-phenylthieno[3,2-c]pyridin-4(5H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with PTP4A3 phosphatase can influence the phosphorylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2-phenylthieno[3,2-c]pyridin-4(5H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of 2-phenylthieno[3,2-c]pyridin-4(5H)-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can influence gene expression, while localization to the cytoplasm can affect signaling pathways and metabolic processes.

Propriétés

IUPAC Name |

2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCLOCLKUBNZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593856 | |

| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690636-03-4 | |

| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)

![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)